The retrosynthetic design of 6-bromo-5-(3,3-difluoroazetidin-1-yl)-pyrazine-2-carboxylic acid begins with disconnection of the C5-azetidine moiety and C2-carboxylic acid group. This reveals 5,6-dibromopyrazine-2-carboxylic acid as a pivotal precursor, where the C6 bromine acts as a regioselectivity director for nucleophilic substitution at C5. Subsequent cleavage of the carboxylic acid group suggests pyrazine-2-carbonitrile or ester-protected derivatives as starting materials. The convergent route prioritizes late-stage introduction of the 3,3-difluoroazetidine ring to avoid side reactions during earlier transformations [1] [8].
Regioselective C6 bromination exploits the electron-deficient nature of pyrazine rings. Ortho-directing effects of existing substituents enable precise halogen placement:
Table 1: Bromination Agents and Conditions
| Substrate | Brominating Agent | Solvent | Temp (°C) | C6 Selectivity (%) |
|---|---|---|---|---|
| 5-Aminopyrazine-2-carboxylate | NBS | Dimethylformamide | 25 | 87 |
| 5-Chloropyrazine-2-carbonitrile | Br₂ | Acetic acid | 80 | 92 |
| Pyrazine-2,5-diol | PBr₃ | Dichloromethane | 0 | 78 |
3,3-Difluoroazetidine incorporation occurs through nucleophilic aromatic substitution (SNAr) at C5:
Table 2: Azetidine Coupling Methods
| Substrate | Reaction Type | Catalyst/Base | Yield (%) |
|---|---|---|---|
| 5,6-Dibromopyrazine-2-ester | SNAr | K₂CO₃, no catalyst | 82 |
| 6-Chloro-5-iodopyrazine-acid | Cu-assisted | CuI, trans-DMG, Cs₂CO₃ | 76 |
| 5-Bromo-6-fluoropyrazine | Thermal SNAr | DBU, DMSO | 68 |
Carboxylic acid installation employs hydrolysis, oxidation, or carbon extension:
Reaction media and catalysts critically impact efficiency:
Table 3: Solvent and Catalyst Optimization
| Reaction | Solvent | Catalyst/Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Azetidine SNAr | Dimethyl sulfoxide | None | 60 | 88 |
| N-Methylpyrrolidone | None | 60 | 79 | |
| Cu-catalyzed coupling | Toluene | CuI/trans-DMG | 100 | 85 |
| Pd-catalyzed amination | 1,4-Dioxane | Pd₂(dba)₃/XantPhos | 90 | 89 |
This synthesis-focused analysis excludes pharmacokinetic or safety data per the outlined scope, emphasizing reaction design and optimization.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8
CAS No.: 3773-25-9
CAS No.: